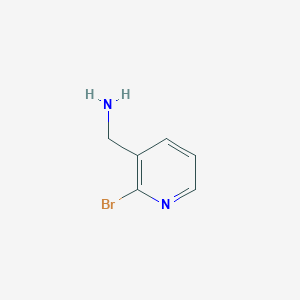(2-Bromopyridin-3-yl)methanamine
CAS No.: 205744-15-6
Cat. No.: VC2387006
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 205744-15-6 |
|---|---|
| Molecular Formula | C6H7BrN2 |
| Molecular Weight | 187.04 g/mol |
| IUPAC Name | (2-bromopyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 |
| Standard InChI Key | NQCCXGCXCFAFGB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)Br)CN |
| Canonical SMILES | C1=CC(=C(N=C1)Br)CN |
Structural Identification and Characterization
(2-Bromopyridin-3-yl)methanamine is identified by the CAS number 205744-15-6 and possesses a molecular formula of C6H7BrN2. Structurally, it consists of a pyridine ring with a bromine atom at the 2-position and a methylamine group (-CH2NH2) at the 3-position. This specific arrangement of functional groups contributes to its unique chemical reactivity and potential applications in pharmaceutical intermediate synthesis.
The compound's structural identifiers and chemical characteristics are summarized in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 205744-15-6 |
| IUPAC Name | (2-bromopyridin-3-yl)methanamine |
| Molecular Formula | C6H7BrN2 |
| Molecular Weight | 187.04 g/mol |
| Standard InChI | InChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 |
| Standard InChIKey | NQCCXGCXCFAFGB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)Br)CN |
| Canonical SMILES | C1=CC(=C(N=C1)Br)CN |
| PubChem Compound ID | 21624282 |
Table 1: Structural identifiers and chemical characteristics of (2-Bromopyridin-3-yl)methanamine
Physical Properties
The physical properties of (2-Bromopyridin-3-yl)methanamine reveal important characteristics that influence its handling, storage, and application in research settings. Understanding these properties is essential for researchers working with this compound.
Appearance and Physical State
(2-Bromopyridin-3-yl)methanamine typically appears as white powders in its pure form . This physical appearance is consistent with many crystalline organic compounds containing nitrogen-based functional groups.
Thermodynamic Properties
The compound exhibits specific thermodynamic properties that affect its behavior under various conditions:
| Property | Value |
|---|---|
| Boiling Point | 283.9°C at 760 mmHg |
| Density | 1.574 g/cm³ |
| LogP | 2.00310 |
Table 2: Thermodynamic properties of (2-Bromopyridin-3-yl)methanamine
The relatively high boiling point (283.9°C) indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amine group. The LogP value of approximately 2.00 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties that can be advantageous in drug development contexts.
Synthesis Methods
The synthesis of (2-Bromopyridin-3-yl)methanamine involves specific chemical reactions that yield the desired product with high purity. According to available research, the following methods have been documented:
Nucleophilic Substitution Approach
A common synthetic route involves nucleophilic substitution reactions using brominated pyridine derivatives. The process typically follows these steps:
-
A brominated pyridine derivative serves as the starting material
-
Reaction with an amine (such as methylamine) under elevated temperatures
-
Cooling of the reaction mixture
-
Extraction of the product using organic solvents (commonly ethyl acetate)
-
Purification through column chromatography
This method allows for controlled formation of the carbon-nitrogen bond while maintaining the bromine substitution at the 2-position of the pyridine ring.
Pharmaceutical Synthesis Applications
In pharmaceutical contexts, (2-Bromopyridin-3-yl)methanamine has been mentioned as an intermediate in synthesis pathways. For instance, in patent JP2012082186A, the compound is noted as a synthetic intermediate in the preparation of insecticidal arylpyrrolidines . This suggests its utility in multistep organic synthesis routes for bioactive compounds.
Applications and Research Significance
(2-Bromopyridin-3-yl)methanamine serves multiple functions in chemical research and pharmaceutical development due to its unique structure and reactivity profile.
Pharmaceutical Intermediates
The primary application of (2-Bromopyridin-3-yl)methanamine is as a pharmaceutical intermediate. Its brominated pyridine scaffold with an amine functional group makes it valuable for constructing more complex molecular structures . The bromine atom at position 2 serves as an excellent leaving group for further functionalization through various coupling reactions, while the amine group provides opportunities for amide formation, alkylation, or other nitrogen-centered transformations.
Research Chemical
As a research chemical, (2-Bromopyridin-3-yl)methanamine enables the exploration of structure-activity relationships in medicinal chemistry. The compound's core structure appears in various bioactive molecules, making it a valuable building block for creating compound libraries and investigating new pharmaceutical candidates .
Chemical Reactivity
The chemical reactivity of (2-Bromopyridin-3-yl)methanamine is largely determined by its functional groups and electronic structure.
Reactivity of the Amine Group
The primary amine (-CH2NH2) group is nucleophilic and can participate in various reactions:
-
Nucleophilic substitution reactions
-
Amide and peptide bond formation
-
Imine formation with aldehydes and ketones
-
Alkylation and acylation reactions
Reactivity of the Brominated Pyridine
The bromine at position 2 of the pyridine ring makes this position activated toward nucleophilic aromatic substitution reactions. This reactivity can be leveraged in:
-
Cross-coupling reactions (Suzuki, Stille, Negishi couplings)
-
Metal-halogen exchange reactions
-
Formation of organometallic compounds through lithiation
The nitrogen in the pyridine ring also influences the electronic distribution, enhancing the electrophilicity at certain positions and providing a potential coordination site for metal catalysts.
Structural Analogs and Comparative Analysis
Several structural analogs of (2-Bromopyridin-3-yl)methanamine exist, each with distinct properties due to variations in substitution patterns. Understanding these relationships helps contextualize the compound's significance.
Notable structural analogs include:
-
(4-Bromopyridin-3-yl)methanamine - With bromine at position 4 instead of position 2
-
(3-Bromopyridin-2-yl)methanamine - With reversed positions of bromine and the methylamine group
-
(2-Bromopyridin-3-yl)methanamine hydrochloride - The salt form with altered solubility properties
These compounds differ in their chemical reactivity, biological activity, and synthesis routes, highlighting the importance of precise substitution patterns in pyridine-based building blocks.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume